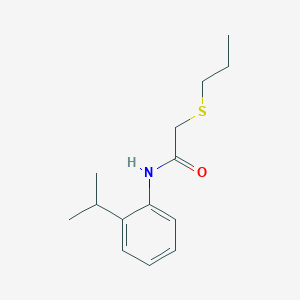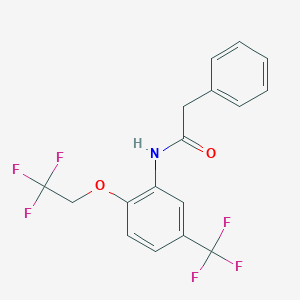![molecular formula C11H5F9N2O2 B284181 N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, commonly known as BTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.3 g/mol.
Aplicaciones Científicas De Investigación
BTU has been used in various scientific research applications, including as a reagent in organic synthesis, a stabilizer for proteins, and a fluorescent probe for detecting metal ions. In addition, BTU has been shown to have potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
Mecanismo De Acción
BTU exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. In addition, BTU has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
BTU has been shown to have various biochemical and physiological effects, including reducing the production of inflammatory mediators, inducing apoptosis in cancer cells, and protecting neurons from oxidative stress. In addition, BTU has been shown to modulate the activity of ion channels, which can affect cellular excitability and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTU has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, BTU also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on BTU, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for its production. In addition, BTU could be used as a tool for studying the role of ion channels in cellular physiology and disease.
Métodos De Síntesis
BTU can be synthesized using various methods, including the reaction between 3,5-bis(trifluoromethyl)aniline and trifluoroacetic anhydride in the presence of a base. The reaction yields BTU as a white solid that can be purified using recrystallization. The purity of BTU can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Propiedades
Fórmula molecular |
C11H5F9N2O2 |
|---|---|
Peso molecular |
368.15 g/mol |
Nombre IUPAC |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H5F9N2O2/c12-9(13,14)4-1-5(10(15,16)17)3-6(2-4)21-8(24)22-7(23)11(18,19)20/h1-3H,(H2,21,22,23,24) |
Clave InChI |
ZNPLSGVNNLMLSV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)


![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
